1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-(4-chloro-3-fluorophenyl)propan-2-one, while reduction of the amino group may produce 1-(4-chloro-3-fluorophenyl)propan-2-amine .
Scientific Research Applications
1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL: Similar structure but with different substitution pattern on the phenyl ring.
1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL: Another isomer with a different fluorine position.
1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: Substitution of fluorine with a methyl group.
Uniqueness
1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3 |
InChI Key |
IFXPPHGNHKGPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.